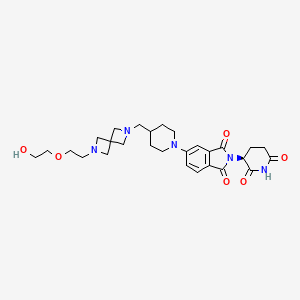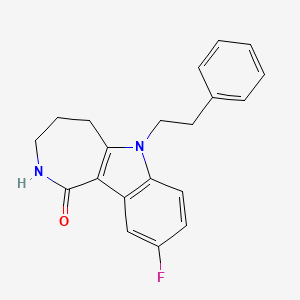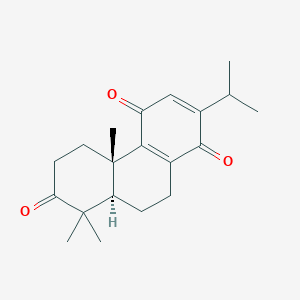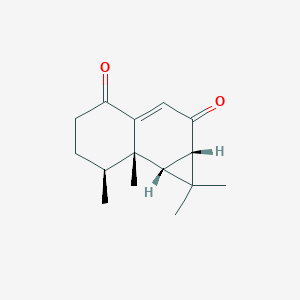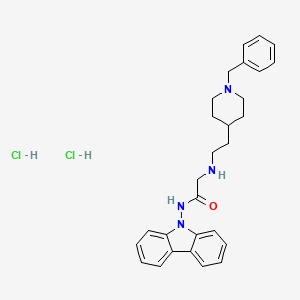
Ebov-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ebov-IN-2 is a small molecule inhibitor specifically designed to target the Ebola virus (EBOV). This compound has shown promising antiviral activity by inhibiting the entry and replication of the virus in host cells. The Ebola virus is a member of the Filoviridae family and is known for causing severe hemorrhagic fever with high mortality rates. The development of this compound represents a significant advancement in the search for effective treatments against Ebola virus disease.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ebov-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
- Formation of the core scaffold through a series of condensation reactions.
- Introduction of specific substituents via nucleophilic substitution or electrophilic addition reactions.
- Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves:
- Scaling up the reaction conditions to accommodate larger quantities of starting materials.
- Implementing continuous flow chemistry to enhance reaction efficiency.
- Utilizing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
化学反応の分析
Types of Reactions: Ebov-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s stability and efficacy.
Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce or replace specific substituents on the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their antiviral activity.
科学的研究の応用
Ebov-IN-2 has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable tool for studying the chemical properties and reactivity of small molecule inhibitors.
Biology: this compound is used to investigate the molecular mechanisms of Ebola virus entry and replication in host cells.
Medicine: The compound is being explored as a potential therapeutic agent for treating Ebola virus disease, with ongoing preclinical and clinical studies.
Industry: this compound is utilized in the development of antiviral drugs and diagnostic assays for detecting Ebola virus infections.
作用機序
Ebov-IN-2 exerts its antiviral effects by targeting the Ebola virus glycoprotein (GP), which is essential for viral entry into host cells. The compound binds to the GP, preventing its interaction with the host cell receptor Niemann-Pick C1 (NPC1). This inhibition blocks the fusion of the viral and host cell membranes, thereby preventing the release of the viral genome into the host cell cytoplasm. Additionally, this compound may interfere with the viral replication process by disrupting the function of viral proteins involved in RNA synthesis.
類似化合物との比較
Embelin: A small molecule that inhibits the interaction between Ebola virus nucleoprotein and VP30 protein.
Kobe2602: Another inhibitor targeting the VP30-nucleoprotein interaction.
Tilorone: Identified as an active molecule against Ebola virus in vitro.
Pyronaridine: Exhibits antiviral activity against Ebola virus.
Quinacrine: Another compound with in vitro activity against Ebola virus.
Uniqueness of Ebov-IN-2: this compound is unique due to its specific mechanism of action targeting the Ebola virus glycoprotein, which is crucial for viral entry. This distinct mode of inhibition sets it apart from other compounds that may target different viral proteins or pathways. Additionally, this compound has shown promising results in preclinical studies, highlighting its potential as a therapeutic agent for Ebola virus disease.
特性
分子式 |
C28H34Cl2N4O |
|---|---|
分子量 |
513.5 g/mol |
IUPAC名 |
2-[2-(1-benzylpiperidin-4-yl)ethylamino]-N-carbazol-9-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C28H32N4O.2ClH/c33-28(30-32-26-12-6-4-10-24(26)25-11-5-7-13-27(25)32)20-29-17-14-22-15-18-31(19-16-22)21-23-8-2-1-3-9-23;;/h1-13,22,29H,14-21H2,(H,30,33);2*1H |
InChIキー |
DCBGRZKBCDOWCS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CCNCC(=O)NN2C3=CC=CC=C3C4=CC=CC=C42)CC5=CC=CC=C5.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


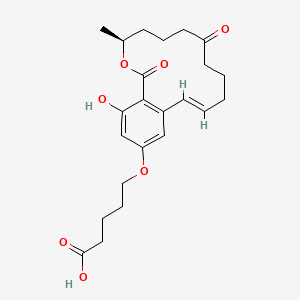

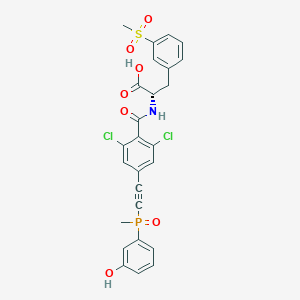
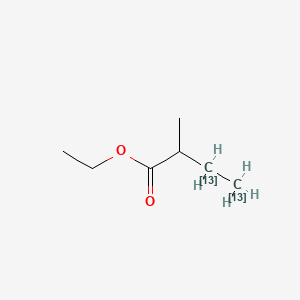

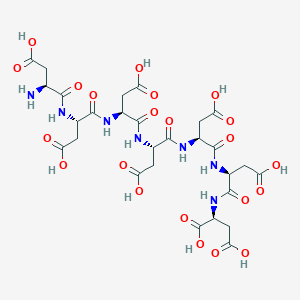
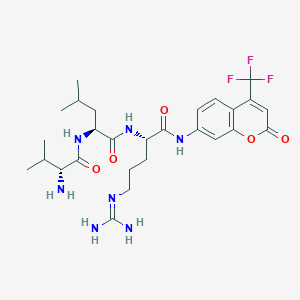
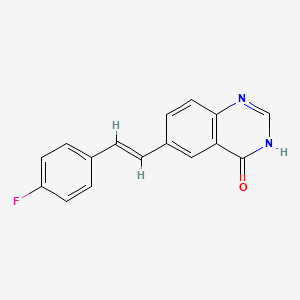
![N-(1-[1,1-di(pyridin-2-yl)ethyl]-6-{1-methyl-6-oxo-5-[(piperidin-4-yl)amino]-1,6-dihydropyridin-3-yl}-1H-indol-4-yl)ethanesulfonamide](/img/structure/B12382674.png)
![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide](/img/structure/B12382680.png)
